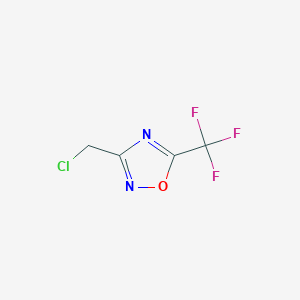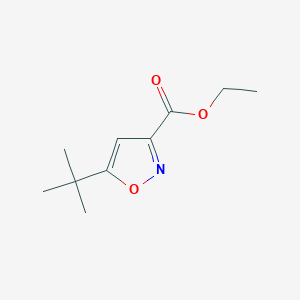
3-Fluoro-2-(tributylstannyl)pyridine
Descripción general
Descripción
“3-Fluoro-2-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30FNSn . It is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(tributylstannyl)pyridine” is represented by the SMILES string CCCC [Sn] (CCCC) (CCCC)c1ncccc1F . The InChI representation is InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(tributylstannyl)pyridine” include a molecular weight of 386.1 g/mol . The compound has a rotatable bond count of 10 . The topological polar surface area is 12.9 Ų .
Aplicaciones Científicas De Investigación
Radical-Mediated Cleavage and Synthesis of Fluoro Esters
A study illustrated the use of tributylstannane in the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. This process provides a novel methodology for the removal of the sulfone moiety, enabling the synthesis of α-fluoroalkanoates and α-deuterium-labeled esters. This approach demonstrates the utility of 3-Fluoro-2-(tributylstannyl)pyridine in the modification of sulfones and the synthesis of fluorinated esters under mild conditions (Wnuk, Ríos, Khan, & Hsu, 2000).
Docking and QSAR Studies for c-Met Kinase Inhibitors
Docking and quantitative structure–activity relationship (QSAR) studies involving 3-fluoro-2-(tributylstannyl)pyridine derivatives have shown promise in the development of c-Met kinase inhibitors. These studies help in understanding the molecular features contributing to high inhibitory activity and in predicting the biological activities of these compounds, showcasing the compound's role in medicinal chemistry and drug design (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Fluorescent Chemosensors for Metal Ions
Research on 2H-pyrrolo[3,4-c]pyridine-based fluorophores, synthesized using protocols that could potentially involve 3-Fluoro-2-(tributylstannyl)pyridine, has led to the development of chemosensors with high selectivity for Fe3+/Fe2+ cations. These chemosensors are applicable in biological imaging and highlight the compound's role in the creation of sensitive tools for biological and chemical analysis (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018).
Modular Synthesis of Polysubstituted and Fused Pyridines
A study introduced a one-pot reaction sequence for the synthesis of polysubstituted and fused pyridines, potentially involving 3-Fluoro-2-(tributylstannyl)pyridine. This synthesis is performed under transition-metal catalyst-free conditions, showcasing the versatility of the compound in facilitating regioselective synthesis of complex pyridine derivatives (Song, Huang, Yi, & Zhang, 2016).
Synthesis of Poly-Substituted Pyridines
A new synthesis strategy for poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, based on C-F bond breaking of the anionically activated fluoroalkyl group, has been described. This methodology could utilize 3-Fluoro-2-(tributylstannyl)pyridine for the preparation of various pyridine derivatives, enriching the toolkit for pyridine synthesis (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Safety and Hazards
“3-Fluoro-2-(tributylstannyl)pyridine” is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility . The compound is also classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 .
Mecanismo De Acción
Target of Action
3-Fluoro-2-(tributylstannyl)pyridine is a fluorinated building block Similar compounds, such as 2-(tributylstannyl)pyrimidine, have been used in stille coupling reactions and as precursors in the synthesis of various bioactive compounds .
Mode of Action
Organotin compounds like this are often used in stille coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .
Biochemical Pathways
Organotin compounds are known to participate in various synthetic pathways, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
As a research chemical, it’s primarily used in the synthesis of other compounds
Result of Action
As a building block in chemical synthesis, its primary role is likely in the formation of more complex molecules .
Propiedades
IUPAC Name |
tributyl-(3-fluoropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAOTUZKJHXTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586054 | |
| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(tributylstannyl)pyridine | |
CAS RN |
573675-60-2 | |
| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)



![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)




![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)



